2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Oxazole Ring: The construction of the oxazole ring can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Esterification: The final step involves the esterification of the oxazole derivative with 2-(4-nitrophenyl)-2-oxoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl and chlorophenyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The oxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-thiocarboxylate
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitrophenyl and chlorophenyl groups, along with the oxazole ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O6/c1-11-17(18(21-28-11)14-4-2-3-5-15(14)20)19(24)27-10-16(23)12-6-8-13(9-7-12)22(25)26/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRELNGHGBPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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